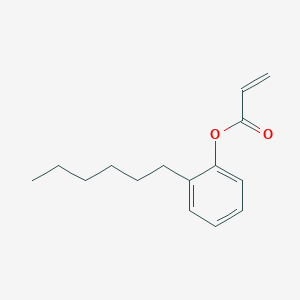

2-Hexylphenyl acrylate

Description

Significance of Acrylate (B77674) Monomers in Contemporary Polymer Science

Acrylate monomers are a cornerstone of modern polymer science, valued for their versatility in creating a wide array of polymeric materials. These monomers, which are esters of acrylic acid, are characterized by a vinyl group attached to a carbonyl carbon, making them readily polymerizable through various mechanisms, most commonly free-radical polymerization. The utility of acrylate polymers, or polyacrylates, spans a vast range of applications, including adhesives, coatings, textiles, and biomedical devices.

The properties of polyacrylates can be finely tuned by altering the structure of the ester side-chain. Short-chain alkyl acrylates typically yield polymers with low glass transition temperatures (Tg), resulting in soft and flexible materials. As the length of the alkyl chain increases, the Tg generally decreases further, enhancing the rubbery characteristics of the polymer. This tunability allows for the design of polymers with specific mechanical and thermal properties tailored to particular applications.

Structural Considerations of Aryl Acrylates and Their Influence on Macromolecular Design

Aryl acrylates are a specific class of acrylate monomers where the ester group is attached to an aromatic ring. The incorporation of an aryl group into the monomer structure imparts unique properties to the resulting polymer. The rigid and bulky nature of the aromatic ring can significantly influence the polymer's thermal and mechanical properties, often leading to higher glass transition temperatures and increased stiffness compared to their aliphatic counterparts.

In the case of 2-Hexylphenyl acrylate , the monomer features a phenyl ring substituted with a hexyl group at the ortho position. This specific substitution is expected to have a pronounced effect on the polymer's architecture and behavior. The hexyl group, being a relatively long alkyl chain, would likely introduce flexibility and lower the glass transition temperature, counteracting the stiffening effect of the phenyl ring to some extent. The ortho-substitution pattern could also induce steric hindrance during polymerization, potentially affecting the reaction kinetics and the stereoregularity of the polymer chain. This intricate balance between the rigid aromatic core and the flexible alkyl chain makes this compound an interesting candidate for creating polymers with a unique combination of properties.

Conceptual Framework for Research on this compound within Aromatic Acrylate Chemistry

Subsequent research would focus on its polymerization, both as a homopolymer and in copolymer systems. The homopolymer, poly(this compound), is anticipated to exhibit properties intermediate between those of poly(phenyl acrylate) and poly(hexyl acrylate). The presence of the bulky, substituted aromatic side chain is expected to influence the polymer's thermal stability, refractive index, and solution properties. Investigating the copolymerization of this compound with other common monomers, such as styrene or methyl methacrylate, would reveal its reactivity ratios and the extent to which it can be used to modify the properties of other polymers. This systematic approach would allow for a comprehensive understanding of this novel monomer and its potential applications in materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(2-hexylphenyl) prop-2-enoate |

InChI |

InChI=1S/C15H20O2/c1-3-5-6-7-10-13-11-8-9-12-14(13)17-15(16)4-2/h4,8-9,11-12H,2-3,5-7,10H2,1H3 |

InChI Key |

MADYBBZSBQFZRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=CC=C1OC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexylphenyl Acrylate

Esterification Routes for Aryl Acrylate (B77674) Synthesis

The most direct approach to 2-hexylphenyl acrylate is through the esterification of 2-hexylphenol (B8781612) with acrylic acid or its derivatives. This method, while straightforward in principle, is subject to specific catalytic requirements and steric limitations.

Acid-Catalyzed Esterification Approaches in Acrylate Production

Acid-catalyzed esterification, often referred to as Fischer esterification, is a fundamental method for producing esters. In the context of acrylate synthesis, this typically involves the reaction of a phenol (B47542) with acrylic acid in the presence of a strong acid catalyst. The reaction of acrylic acid with alcohols like 2-ethylhexanol to form 2-ethylhexyl acrylate is commonly achieved with high yields using catalysts such as methanesulfonic acid or sulfuric acid, often with an azeotroping agent to remove water and drive the equilibrium towards the product. wikipedia.orgcore.ac.uk Similarly, the esterification of phenols can be catalyzed by phosphorous acid compounds, which are effective in producing high-purity phenyl esters with minimal byproducts. google.com

For the synthesis of aryl acrylates, solid acid catalysts are also employed to facilitate easier separation and reduce corrosion issues. core.ac.uk Zirconia-supported tungstophosphoric acid has been shown to be an efficient and thermally stable catalyst for the esterification of acrylic acid with various alcohols, including hexanol. acs.org The catalyst's activity is dependent on the loading of the heteropolyacid and the calcination temperature, with optimal conditions yielding high conversions. acs.org

Another effective technique is phase-transfer catalysis, which is particularly useful for the reaction of phenols with acyl chlorides. The esterification of various phenols with 3-chloropropionyl chloride in a biphasic aqueous-organic medium using a phase-transfer catalyst like tetrabutylammonium (B224687) chloride can produce phenyl acrylates in good yields after a subsequent dehydrochlorination step. researchgate.net This method is rapid and efficient, often requiring only short reaction times at low temperatures. researchgate.net

| Catalyst System | Reactants | Key Features |

| Methanesulfonic Acid | Acrylic Acid + 2-Ethylhexanol | High yield; uses azeotropic distillation. wikipedia.org |

| Phosphorous Acid | Phenol + Carboxylic Acid | Produces high purity esters with minimal byproducts. google.com |

| Zirconia-supported TPA | Acrylic Acid + Hexanol | Heterogeneous catalyst, high activity, and thermal stability. acs.org |

| Phase-Transfer Catalyst | Phenol + 3-Chloropropionyl Chloride | Rapid reaction, good yields, biphasic medium. researchgate.net |

Considerations for Steric Hindrance and Regioselectivity in Synthesis

Research on the stability and reactivity of ortho-substituted phenyl esters indicates that steric hindrance plays a dominant role. researchgate.net For instance, the hydrolysis rates of ortho-substituted carbonate esters are significantly affected by the size of the substituent. mdpi.com While electron-withdrawing groups can influence reactivity, the steric bulk of a group like a hexyl chain is expected to be the primary determinant in the feasibility of direct esterification. Studies have shown that phenols with two ortho substituents can give low to moderate yields in esterification reactions. researchgate.net

Transition-metal-free arylation of carboxylic acids with diaryliodonium salts has been shown to tolerate steric hindrance at the ortho positions, yielding aryl esters that are difficult to obtain through other protocols. researchgate.net This suggests an alternative pathway that may be less susceptible to the steric shielding by the 2-hexyl group. Regioselectivity, ensuring the acylation occurs at the phenolic oxygen, is generally high in these reactions, as the phenolic hydroxyl is significantly more nucleophilic than the aromatic C-H bonds under typical esterification conditions.

Advanced Organic Synthesis Strategies for Aryl Acrylates

Beyond direct esterification, several advanced synthetic strategies offer alternative pathways to complex aryl acrylates, potentially circumventing the challenges of steric hindrance.

Horner-Wadsworth-Emmons Reaction in Aryl Acrylate Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for constructing C=C bonds with high stereoselectivity and is a modification of the Wittig reaction. researchgate.netuta.edu It typically involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of aryl acrylates, this can be adapted through a one-pot process that combines formylation of an aromatic compound with a subsequent HWE reaction. researchgate.netacs.org

This one-pot strategy has been successfully applied to synthesize acrylates bearing an aryl or heteroaryl moiety. researchgate.net The process avoids the isolation of the intermediate aldehyde, making it highly efficient. For a substrate like 2-hexylphenol, this would involve an initial ortho-formylation followed by the in-situ reaction with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, to yield the desired this compound. The HWE reaction is known for its compatibility with various functional groups and its ability to produce E-isomers of α,β-unsaturated esters with high selectivity. uta.edu

| Reaction | Key Reagents | Product Type | Key Features |

| One-Pot Formylation/HWE | Aromatic/Heteroaromatic, Formylating Agent, Phosphonate Ester | Aryl/Heteroaryl Acrylates | Efficient one-pot process; avoids aldehyde isolation. researchgate.netacs.org |

| Reductive HWE | Esters, Hydrosilane, Phosphonate Ester | α,β-Unsaturated Esters | Transforms esters to α,β-unsaturated esters via an in-situ generated aldehyde. uta.edu |

Transition Metal-Catalyzed Coupling Reactions for Aryl Acrylate Architectures

Transition metal-catalyzed cross-coupling reactions provide versatile and powerful methods for forming the C-C and C-O bonds necessary for aryl acrylate structures.

The Mizoroki-Heck reaction is a prominent method for the arylation of alkenes. It involves the palladium-catalyzed coupling of an aryl halide with an activated alkene, such as an acrylate ester. ugent.be This reaction has been used extensively to synthesize aryl acrylates from various aryl halides and acrylate derivatives. ugent.beorganic-chemistry.orgresearchgate.net The synthesis of this compound via this route could be envisioned by coupling a 2-hexyl-substituted aryl halide (e.g., 2-hexyl-iodobenzene) with an acrylate ester. The efficiency of the Heck reaction can be high, with catalyst systems based on palladium complexes with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands showing excellent activity. ugent.beorganic-chemistry.org Ligand-free palladium catalysis has also been demonstrated for the coupling of aryl halides with acrylates. rsc.org

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, offers another pathway. organic-chemistry.orgnih.gov This reaction, catalyzed by palladium and co-catalyzed by copper, could be used to construct a key intermediate which is then converted to the acrylate. rsc.org For instance, coupling of a 2-hexyl-substituted aryl halide with an appropriate alkyne could be followed by functional group transformations to yield the final acrylate product. Recent advances have also led to the development of copper-only catalyzed Sonogashira reactions. rsc.org

| Coupling Reaction | Catalyst System | Substrates | Relevance to Aryl Acrylates |

| Mizoroki-Heck | Pd-NHC or Pd-phosphine | Aryl Halide + Acrylate | Direct synthesis of C-arylated acrylates. ugent.be |

| Suzuki | Pd(OAc)₂ + SPhos | α-Arylsulfonyloxyacrylate + Aryl Trifluoroborate | Synthesis of α-aryl substituted acrylates. nih.gov |

| Sonogashira | Pd/Cu or Cu-only | Aryl Halide + Terminal Alkyne | Forms C(sp²)-C(sp) bond as a precursor to the acrylate moiety. organic-chemistry.orgrsc.org |

Multicomponent Reactions for Complex Substituted Acrylates

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.govresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular complexity.

The Baylis-Hillman reaction is a classic MCR that forms a C-C bond between the α-position of an activated alkene and a carbon electrophile, typically an aldehyde. wikipedia.orgresearchgate.net This organocatalyzed reaction produces densely functionalized molecules. acs.org While the classic Baylis-Hillman adduct is an allylic alcohol, variations of this reaction can be used to generate complex substituted acrylates. arkat-usa.orgacs.org For instance, a three-component reaction involving an aldehyde, an alkyl acrylate, and a nucleophile like dialkylmalonate can yield highly functionalized compounds in a one-pot procedure. nih.gov A potential MCR route to a precursor for this compound could involve a reaction with 2-hexylbenzaldehyde, an acrylate, and a third component.

Other MCRs have been developed for the synthesis of α-substituted β-ketoesters from organozinc reagents, acrylates, and acyl chlorides, demonstrating the modularity of these approaches for building complex acrylate structures. scilit.com The Galat reaction, a morpholine-catalyzed condensation, provides a stereoselective synthesis of diverse α,β-disubstituted acrylates from aldehydes and substituted malonic acids half oxyesters. acs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Key parameters that are typically optimized include the type and concentration of the catalyst, the molar ratio of the reactants, the reaction temperature, and the reaction time. The removal of water, a byproduct of the esterification, is also a crucial factor in driving the reaction equilibrium towards the product side.

Catalyst Selection and Concentration:

The choice of catalyst is pivotal in the esterification process. Common catalysts for acrylate ester synthesis are strong acids such as sulfuric acid and p-toluenesulfonic acid. core.ac.uk Heterogeneous catalysts, like sulfonic acid functional cation-exchange resins and sulfated metal oxides, are also employed to simplify the purification process. globallcadataaccess.org For instance, in the synthesis of 2-ethylhexyl acrylate, sulfated ferum promoted zirconia has been investigated as a solid acid catalyst. globallcadataaccess.org The optimal catalyst loading is a balance between achieving a high reaction rate and minimizing side reactions and purification challenges. Research on 2-ethylhexyl acrylate production has shown that a catalyst loading of 1.5 wt% can be effective. globallcadataaccess.org

Molar Ratio of Reactants:

The stoichiometry of the reactants, specifically the molar ratio of 2-hexylphenol to acrylic acid, significantly influences the reaction yield. To shift the equilibrium towards the formation of the ester, an excess of one reactant is often used. In the case of acrylate ester synthesis, using an excess of the alcohol is a common strategy. For the production of 2-ethylhexyl acrylate, molar ratios of alcohol to acid ranging from 1.0:1.1 to 3:1 have been explored. globallcadataaccess.orgvulcanchem.com An excess of the alcohol can also act as an azeotropic agent to aid in the removal of water. google.com

Reaction Temperature and Time:

Temperature plays a dual role in the synthesis of this compound. Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions, such as polymerization of the acrylate monomer or degradation of the product. The optimal temperature is therefore the highest possible temperature at which the reaction proceeds efficiently without significant byproduct formation. For the synthesis of 2-ethylhexyl acrylate, reaction temperatures are typically maintained in the range of 85-95°C. vulcanchem.com The reaction time is optimized in conjunction with the temperature and catalyst concentration to achieve the maximum conversion. Studies on 2-ethylhexyl acrylate have reported reaction times of 3-5 hours and up to 8 hours to achieve high yields. globallcadataaccess.orgvulcanchem.com A conversion rate of 77.22% was achieved at 90°C after 8 hours for the esterification of acrylic acid and 2-ethylhexanol. globallcadataaccess.org

Water Removal:

The continuous removal of water as it is formed is essential for driving the esterification reaction to completion. This is often achieved through azeotropic distillation, where an inert solvent that forms an azeotrope with water, such as toluene, is added to the reaction mixture. The water is then separated from the condensed azeotrope, and the solvent is recycled back into the reactor.

The optimization of these parameters is a multifactorial process, and a design of experiments (DoE) approach is often utilized to systematically investigate the effects of each variable and their interactions to determine the optimal conditions for maximizing the yield and purity of this compound.

Illustrative Data for Acrylate Ester Synthesis Optimization:

While specific data for this compound is not available, the following table illustrates the optimization of reaction conditions for the synthesis of 2-ethylhexyl acrylate, a comparable process.

| Parameter | Condition 1 | Condition 2 | Yield/Conversion | Reference |

| Reactants | Acrylic Acid, 2-Ethylhexanol | Acrylic Acid, 2-Ethylhexanol | ||

| Catalyst | Sulfuric Acid | Sulfated Ferum Promoted Zirconia | globallcadataaccess.orgvulcanchem.com | |

| Molar Ratio (Alcohol:Acid) | 1.0 - 1.1 | 3:1 | globallcadataaccess.orgvulcanchem.com | |

| Temperature | 85 - 95 °C | 90 °C | globallcadataaccess.orgvulcanchem.com | |

| Reaction Time | 3 - 5 hours | 8 hours | 77.22% Conversion | globallcadataaccess.orgvulcanchem.com |

| Catalyst Loading | Not specified | 1.5 wt% | globallcadataaccess.org |

Polymerization Mechanisms and Kinetics of 2 Hexylphenyl Acrylate

Free Radical Polymerization of Aryl Acrylates

Free radical polymerization (FRP) is a widely utilized method for producing high molecular weight polymers from a variety of vinyl monomers. yok.gov.tr The process is characterized by a chain reaction mechanism involving free radicals. yok.gov.tr

Initiation, Propagation, and Termination Pathways

The free radical polymerization process is fundamentally composed of three key stages: initiation, propagation, and termination. yok.gov.trnih.gov

Initiation: This first step involves the generation of free radicals from an initiator molecule. nih.gov Common initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, decompose under thermal or photochemical stimuli to form primary radicals. These highly reactive species then attack a monomer molecule, in this case, an aryl acrylate (B77674), to form a monomer radical, thus initiating the polymer chain. nih.govmdpi.com

Propagation: The newly formed monomer radical rapidly adds to successive monomer molecules, leading to the growth of the polymer chain. nih.govdiva-portal.org This step is a chain reaction where the radical is transferred to the newly added monomer unit, allowing for the rapid formation of long polymer chains. diva-portal.org For multifunctional acrylates, this stage can also involve cross-linking, which forms a polymer network. diva-portal.org

Termination: The growth of a polymer chain is concluded by termination reactions. nih.gov This can occur through two primary mechanisms: combination, where the ends of two growing polymer chains couple to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one radical chain end to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. nih.govwikipedia.org Chain transfer reactions, where the radical activity is transferred to another molecule such as a solvent, monomer, or another polymer chain, can also lead to the termination of one chain and the initiation of another. nih.govwikipedia.org

Kinetic Studies and Rate Constant Determination in Acrylate Polymerization

Several factors can influence these rate constants. For instance, the solvent can have a significant effect on the initiation and propagation rates. yok.gov.trtandfonline.comresearchgate.net In the polymerization of ethyl acrylate, the rate constant of initiation was found to be constant in benzene (B151609) but dependent on the monomer concentration in dimethylformamide. tandfonline.com The nature of the monomer itself, such as the presence of bulky side groups, also plays a significant role. Generally, acrylates polymerize at a higher rate than methacrylates due to less steric hindrance. cdnsciencepub.com

| Monomer | Polymerization Method | Solvent | Temperature (°C) | Rate Constant | Value | Source |

|---|---|---|---|---|---|---|

| Ethyl Acrylate | Free Radical | Benzene | 50 | Initiation (ki) | Constant | tandfonline.com |

| Ethyl Acrylate | Free Radical | Dimethylformamide | 50 | Initiation (ki) | Dependent on monomer concentration | tandfonline.com |

| Butyl Acrylate | ATRP | p-xylene | 110 | Deactivation (kdeact) | 1 x 108 L mol-1 s-1 | acs.org |

| n-Butyl Acrylate | DEPN-mediated | - | - | Activation (kd) | Determined via dilatometry and ESR | cmu.edu |

| n-Butyl Acrylate | DEPN-mediated | - | - | Deactivation (krec) | Determined via dilatometry and ESR | cmu.edu |

Impact of Aromatic Substituents on Radical Stability and Reactivity

The nature of the substituent on the phenyl ring of an aryl acrylate can significantly influence the stability of the propagating radical and the reactivity of the monomer. Aromatic substituents can exert both electronic and steric effects.

Electron-donating groups on the aromatic ring can increase the electron density on the vinyl group, potentially affecting the rate of radical addition. Conversely, electron-withdrawing groups can decrease the electron density. acs.org These electronic effects can alter the reactivity of the monomer towards the propagating radical.

The stability of the propagating radical is also influenced by the aromatic substituent. A more stable radical will be less reactive, which can lead to a slower propagation rate. The steric bulk of the substituent can also play a role by hindering the approach of the monomer to the radical chain end, thereby reducing the propagation rate. cdnsciencepub.com For example, in the copolymerization of substituted thionolactones with acrylates, it was found that electron-withdrawing groups on the aryl moiety increased the rate of addition. acs.org

Controlled/Living Radical Polymerization (CRP) of Aryl Acrylates

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CRP) techniques have been developed. yok.gov.trwikipedia.org These methods introduce a reversible deactivation step that allows for the simultaneous growth of all polymer chains. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) of Related Acrylates: Mechanisms and Control

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method that employs a transition metal catalyst, typically a copper complex, to establish a dynamic equilibrium between active, propagating radicals and dormant alkyl halide species. magtech.com.cnacs.orgwikipedia.org This equilibrium ensures a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled polymer growth. acs.orglibretexts.org

The key steps in ATRP are:

Initiation: An alkyl halide initiator is activated by the transition metal complex in its lower oxidation state (e.g., Cu(I)Br), generating a radical and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂). acs.orglibretexts.org

Propagation: The radical propagates by adding to monomer units. acs.org

Deactivation: The propagating radical is reversibly deactivated by the higher oxidation state metal complex, reforming the dormant species and the lower oxidation state metal complex. acs.org

The rate of polymerization and the degree of control in ATRP are influenced by several factors, including the choice of initiator, catalyst, ligand, and solvent. wikipedia.orgrsc.org For acrylates, iodine-based initiators have been shown to work well in copper-mediated ATRP. acs.org The ligand, which chelates the copper ion, is crucial for solubilizing the catalyst and tuning its reactivity. libretexts.org

Recent advancements in ATRP, such as activators regenerated by electron transfer (ARGET) ATRP and photoinduced ATRP, have enabled the use of very low catalyst concentrations and external stimuli like light to control the polymerization. magtech.com.cnnih.govresearchgate.netnih.gov

| Monomer | Catalyst System | Initiator | Key Feature | Source |

|---|---|---|---|---|

| Various Acrylates | fac-[Ir(ppy)3] (photocatalyst) | - | Controlled by visible light, tolerant to carboxylic acids | researchgate.netnih.gov |

| Methyl Acrylate | Cu(I)Cl/Ligand | Et-BrP | Correlation between catalyst redox potential and activity | rsc.org |

| Acrylates | Diaryl Dihydrophenazines (photocatalyst) | - | Organocatalyzed ATRP (O-ATRP) | nih.gov |

| Styrene/MMA | Cationic Cobalt(III) complex | AIBN | Can proceed via reverse ATRP mechanism | ulisboa.pt |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Applicability and Control

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. sigmaaldrich.comcmu.edusigmaaldrich.com The RAFT process is applicable to a wide range of monomers, including acrylates, and is tolerant of various functional groups and reaction conditions. sigmaaldrich.comsigmaaldrich.com

The mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria:

A propagating radical adds to the thiocarbonylthio group of the RAFT agent.

This forms an intermediate radical which can then fragment.

Fragmentation can regenerate the original radical or release a new radical (the R group of the RAFT agent) which can initiate a new polymer chain.

This rapid exchange between active and dormant chains (in the form of the polymeric RAFT agent) ensures that all chains have an equal opportunity to grow, leading to polymers with low polydispersity and controlled molecular weight. sigmaaldrich.comcmu.edu

The choice of the RAFT agent is critical for a successful polymerization and depends on the monomer being used. sigmaaldrich.comsigmaaldrich.comresearchgate.net For "more-activated monomers" like acrylates, trithiocarbonates and aromatic dithioesters are often effective RAFT agents. sigmaaldrich.com The substituents on the RAFT agent (the Z and R groups) influence the reactivity of the C=S bond and the stability of the intermediate radical, thereby controlling the polymerization kinetics. researchgate.netmdpi.com

Recent developments in RAFT include photoinitiated and metal-catalyzed RAFT polymerizations, which offer additional levels of control over the process. mdpi.com

Group Transfer Polymerization (GTP) for Acrylate Monomers

Group Transfer Polymerization (GTP) is a quasi-living polymerization method suitable for acrylic monomers, including aryl acrylates like 2-hexylphenyl acrylate. slideshare.netscribd.com Developed in the 1980s, GTP allows for the synthesis of polymers with controlled molecular weight and low polydispersity at or above room temperature. slideshare.netresearchgate.netresearchgate.net The process is typically initiated by silyl (B83357) ketene (B1206846) acetals, such as 1-methoxy-1-(trimethylsiloxy)-2-methylprop-1-ene (MTS), and is catalyzed by either nucleophilic anions or Lewis acids. researchgate.netslideshare.netuobasrah.edu.iq

The mechanism of GTP has been a subject of debate, with evidence pointing towards a dissociative anionic process rather than an associative one. researchgate.netslideshare.netillinois.edu In nucleophilic-catalyzed GTP, the catalyst (e.g., a bifluoride salt) activates the initiator, generating a low concentration of an enolate anion. uobasrah.edu.iq This enolate then attacks a monomer molecule in a Michael addition reaction. slideshare.net During propagation, the silyl group is transferred to the incoming monomer, regenerating the silyl ketene acetal (B89532) at the new chain end. slideshare.net This process allows for the sequential addition of monomers, making it effective for creating block copolymers. researchgate.net

Lewis acid catalysts, such as zinc chloride or tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), function by coordinating with the monomer's carbonyl oxygen, which increases the electrophilicity of its double bond and makes it more susceptible to nucleophilic attack by the silyl ketene acetal initiator. uobasrah.edu.iqacs.org Recent advancements have also explored the use of N-heterocyclic carbenes (NHCs) as neutral nucleophilic catalysts for the GTP of acrylates, successfully producing polymers with predictable molecular weights and narrow molecular weight distributions (M/M ≤ 1.2). acs.org

While GTP is highly effective for methacrylates, its application to acrylates can be less controlled, sometimes requiring lower temperatures to manage the reaction and minimize broadening of the polymer dispersity. uobasrah.edu.iq However, the use of specific catalysts like B(C₆F₅)₃ with hydrosilanes has shown applicability for a wide range of functional acrylates. acs.org

| Catalyst Type | Example Catalyst | Initiator Example | Key Features |

| Nucleophilic Anion | Tris(dimethylamino)sulfonium bifluoride (TASHF₂) scribd.com | Silyl Ketene Acetal (e.g., MTS) researchgate.net | Operates at room temperature; proceeds via a dissociative anionic mechanism. researchgate.netslideshare.net |

| Lewis Acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) acs.org | Silyl Ketene Acetal (in situ generated) acs.org | Activates monomer by coordinating to carbonyl oxygen; allows polymerization of functional acrylates. uobasrah.edu.iqacs.org |

| Neutral Nucleophile | N-Heterocyclic Carbene (NHC) acs.org | Silyl Ketene Acetal acs.org | Provides controlled polymerization of acrylates like tert-butyl acrylate, yielding low dispersity. acs.org |

Non-Radical Polymerization Approaches for Aryl Acrylates

Beyond radical polymerization, several non-radical methods are available for polymerizing aryl acrylates, offering alternative pathways to control polymer architecture. These include anionic polymerization and click chemistry approaches.

Anionic polymerization of acrylate monomers is inherently challenging due to side reactions involving the ester group of the monomer and the propagating carbanionic chain end. acs.orgacs.org These side reactions include an intramolecular "backbiting" reaction, where the active chain end attacks the carbonyl group of a preceding unit in the same chain, leading to the formation of an inactive cyclic species and termination. cmu.edu Another significant issue is the abstraction of the acidic α-hydrogen on the polymer backbone, which can also terminate the chain or lead to uncontrolled branching. acs.orglibretexts.org

To achieve a controlled or "living" anionic polymerization of acrylates, several strategies are employed:

Low Temperatures: Reactions are typically conducted at very low temperatures (e.g., -78 °C) to suppress the energy of activation for side reactions. acs.org

Use of Ligands: Additives like lithium chloride (LiCl) or dialkylzincs can complex with the propagating enolate anion. acs.orgallenpress.com This stabilization reduces the nucleophilicity of the chain end, thereby minimizing backbiting and other termination reactions. acs.orgcmu.edu

Bulky Initiators and Monomers: The use of bulky initiators or monomers with sterically hindered ester groups, such as 1-adamantyl acrylate, can physically impede side reactions. acs.org

Metal-Free Initiators: While initiators like tetrabutylammonium (B224687) salts have been explored to polymerize acrylates at higher temperatures (30 °C), they can lead to poor molecular weight control and broad distributions due to equilibrium initiation and side reactions. cmu.edu

Successful living anionic polymerization of acrylates can yield polymers with predictable molecular weights and narrow polydispersity indices, often around 1.10. acs.org

Thiol-acrylate reactions, a type of Michael addition, are a highly efficient form of "click chemistry" used to form polymer networks under mild conditions. acs.orgnih.gov This reaction involves the addition of a nucleophilic thiol group across the carbon-carbon double bond of an acrylate. mdpi.com The process is typically catalyzed by a base or a nucleophile, such as an amine or a phosphine (B1218219). acs.orgrsc.org

The mechanism begins with the catalyst facilitating the formation of a thiolate anion, which is the active nucleophile. mdpi.comupc.edu This thiolate then attacks the electron-deficient double bond of the acrylate monomer. mdpi.com The reaction is known for its high efficiency, often achieving near-quantitative conversion at room temperature with minimal byproducts. acs.orgnih.gov

| Catalyst | Thiol Monomer Example | Acrylate Monomer Example | Key Characteristics |

| Triethylamine (TEA) acs.org | Dihydrolipoic acid (DHLA) derivative acs.org | Acrylate-tethered molecule acs.org | Base-catalyzed, high coupling efficiency (95%), mild conditions (room temp). acs.orgnih.gov |

| Dimethylphenylphosphine (DMPP) rsc.org | Various thiols | Various acrylates | Nucleophile-catalyzed, very fast (minutes to completion), requires catalytic levels to avoid side reactions. rsc.org |

| Photo-initiator + Base upc.edu | Various thiols | Various acrylates/epoxies | Enables dual-curing; thiol-acrylate addition at ambient temperature followed by thermal curing. upc.edu |

Influence of Reaction Parameters on Polymerization Control

The control over the polymerization of acrylates is highly dependent on various reaction parameters. The choice of solvent, temperature, and concentrations of initiator and monomer can significantly impact the reaction rate, molecular weight, dispersity, and even the polymer architecture.

Temperature: In radical polymerizations, higher temperatures generally increase the polymerization rate. mdpi.comtu-clausthal.de However, elevated temperatures (>120 °C) also promote side reactions such as backbiting and β-scission, which can lead to branching and affect the final polymer properties. acs.orgmdpi.com In anionic polymerizations, low temperatures are crucial for minimizing termination reactions. acs.org For frontal polymerization, where a reaction zone propagates through the monomer, the temperature of the front is a key factor influencing the propagation velocity. lsu.edu

Solvent: The choice of solvent can influence polymerization kinetics through several mechanisms. In organocatalyzed atom transfer radical polymerization (O-ATRP), less polar solvents like THF and ethyl acetate (B1210297) lead to a more controlled reaction and lower polymer dispersity compared to polar solvents like DMF or DMAc. nih.gov This is attributed to the solvent's effect on the stability and redox potential of the catalyst. nih.gov In conventional radical polymerizations, some solvents can participate in hydrogen bonding with the monomer, which may alter monomer reactivity and the rate of side reactions. mdpi.com For instance, certain solvents can accelerate the self-initiation of butyl acrylate polymerization. mdpi.comchemrxiv.org

Monomer Purity and Inhibitor Effects on Polymerization Efficacy

Inhibitor Effects: Inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization during transport and storage. wikipedia.org They function by scavenging free radicals that could initiate a chain reaction. chempoint.comeastman.com Common inhibitors for acrylates include phenolic compounds like hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ). wikipedia.orgresearchgate.net

The mechanism of these inhibitors often requires the presence of molecular oxygen. eastman.comresearchgate.net The inhibitor reacts with a peroxy-radical (formed from an initiating radical and O₂) to create a stable, non-propagating species. eastman.com While essential for storage, these inhibitors must be managed before intentional polymerization. If not removed, they introduce an induction period during which the initiator radicals are consumed by the inhibitor until it is depleted. wikipedia.org This can lead to inconsistent initiation and affect the predictability of the reaction. However, in some photopolymerization processes, the rapid consumption of dissolved oxygen by initiator radicals can mitigate the inhibitor's effect. researchgate.net The choice of inhibitor is also crucial; for instance, phenothiazine (B1677639) is sometimes preferred over MEHQ in high-temperature distillations because its inhibitory action does not depend on the presence of oxygen. acs.org

Copolymerization Studies Involving 2 Hexylphenyl Acrylate

Synthesis and Characterization of Random Copolymers

Random copolymers are formed when two or more different monomers are polymerized simultaneously, with the monomer units arranged randomly along the polymer chain. The synthesis is typically achieved through free-radical polymerization.

The behavior of monomers in a random copolymerization is quantified by reactivity ratios (r1 and r2). These ratios compare the rate at which a growing polymer chain ending in one monomer unit adds another of the same unit versus adding the co-monomer unit. The determination of these ratios is crucial for predicting copolymer composition from the monomer feed ratio.

Specific experimental reactivity ratios for 2-hexylphenyl acrylate (B77674) are not available in the surveyed literature. However, data from analogous systems, such as the copolymerization of styrene (M1) with n-butyl acrylate (M2), provide insight into the behavior of acrylate monomers. In this system, the reactivity ratios were determined to be in the range of r1 = 0.68–0.82 and r2 = 0.22–0.26 cmu.edu. This indicates that a growing polystyrene radical prefers to add another styrene monomer, while a poly(n-butyl acrylate) radical also shows a preference for adding a styrene monomer over its own.

For 2-hexylphenyl acrylate, the bulky aromatic side group would be expected to exert significant steric and electronic effects, influencing its reactivity ratios with various co-monomers like styrene or methyl methacrylate (MMA).

Table 1: Illustrative Monomer Reactivity Ratios for Acrylate Systems

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Type |

|---|---|---|---|---|

| Styrene | n-Butyl Acrylate | 0.68 - 0.82 | 0.22 - 0.26 | Tends toward random/alternating cmu.edu |

| Ethyl Methacrylate | Methacrylamide | 0.197 | 0.230 | Tends toward alternating ekb.eg |

| Vinyl Acetate (B1210297) | Methacrylamide | 0.294 | 4.314 | Tends toward blocky (MAM) ekb.eg |

This table presents data for analogous systems to illustrate the concept of reactivity ratios, as specific values for this compound are not available.

The structure of the co-monomer significantly impacts copolymerization kinetics and the final properties of the polymer. Key structural factors include steric hindrance, electronic effects from substituent groups, and the potential for side reactions.

Studies on various acrylate monomers show that the nature of the alkyl group influences properties such as thermal stability and glass transition temperature (Tg) koreascience.krmdpi.com. For instance, copolymerizing acrylonitrile with different alkyl acrylates (methyl, butyl, ethylhexyl) demonstrated that the nature of the alkyl group has a significant effect on the mechanical properties of resulting fibers mdpi.com. It can be inferred that the rigid and bulky 2-hexylphenyl group in a copolymer would likely increase the Tg and modify the mechanical and hydrophobic properties of the final material compared to copolymers made with linear alkyl acrylates mcpolymers.com.

Block Copolymer Synthesis with this compound

Block copolymers consist of long sequences, or "blocks," of one monomer followed by a block of another. Their synthesis requires controlled polymerization techniques to ensure that polymer chains grow without terminating prematurely.

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are the primary methods for synthesizing well-defined block copolymers. scirp.orgmdpi.com The most common strategy is the sequential addition of monomers. mdpi.com

In this process, the first monomer is polymerized to create a "living" polymer block that acts as a macroinitiator for the polymerization of the second monomer, which is added after the first has been consumed. For instance, to create a diblock copolymer of poly(styrene)-b-poly(this compound), styrene would be polymerized first using an ATRP initiator. Once the styrene is consumed, the this compound monomer would be added to the living polystyrene chains to grow the second block.

The order of monomer addition can be critical, especially when copolymerizing acrylates and methacrylates. It is generally more effective to polymerize the methacrylate block first to create a poly(methacrylate) macroinitiator, which can then efficiently initiate the polymerization of an acrylate monomer. cmu.edu The reverse sequence, using a polyacrylate macroinitiator to start methacrylate polymerization, can be less efficient and may require strategies like halogen exchange in ATRP. cmu.edu These principles would apply to the synthesis of block copolymers containing this compound. mdpi.comcmu.edu

A defining feature of block copolymers is their ability to self-assemble into ordered nanostructures, driven by the chemical incompatibility of the constituent blocks. mit.edumdpi.com This process, known as microphase separation, leads to the formation of distinct morphologies such as lamellae, cylinders, spheres, and gyroids. mit.edu The final morphology is determined by the volume fraction of each block and the Flory-Huggins interaction parameter (χ), which quantifies the immiscibility between the blocks.

While specific studies on the self-assembly of block copolymers containing this compound are not documented, the presence of the bulky aryl group is expected to significantly influence its self-assembly behavior. The rigid phenyl ring and the flexible hexyl chain would impart a unique combination of properties to the poly(this compound) block. This structure would likely lead to a large χ value when paired with a chemically dissimilar block (e.g., polystyrene or polyethylene glycol), strongly driving microphase separation. The bulky nature of the side chain could also affect the chain packing and the ultimate morphology of the self-assembled structures. cmu.edu

Graft Copolymer Architectures Utilizing this compound

Graft copolymers feature a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu These architectures can be synthesized using three main strategies:

"Grafting from": Initiating sites are created along a polymer backbone, from which the side chains (grafts) are grown. For example, a polymer backbone like poly(vinyl chloride) could be modified to contain ATRP initiating sites, from which this compound could be polymerized to form grafts. researchgate.netnih.gov

"Grafting through": This method involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end-group). A poly(this compound) chain with a polymerizable group like a methacrylate at one end could be synthesized and then copolymerized with another monomer, such as styrene, to form a polystyrene backbone with poly(this compound) grafts. cmu.edu

"Grafting to": Pre-synthesized side chains are attached to a polymer backbone containing reactive sites. Poly(this compound) chains with a reactive end-group (e.g., an azide) could be "clicked" onto a backbone polymer containing a complementary functional group (e.g., an alkyne). cmu.edunih.gov

While no specific examples utilizing this compound are found in the literature, these established methods are broadly applicable to a wide range of acrylate monomers and represent viable pathways for creating novel graft copolymers with tailored properties. cmu.eduresearchgate.net

In-depth Analysis of Copolymerization Strategies for this compound Reveals Research Gap

An extensive review of scientific literature and patent databases for research focused on the copolymerization of this compound reveals a significant gap in publicly available data. Despite the importance of copolymerization in tailoring polymer properties, specific studies detailing the strategies to control and design the macromolecular architecture of copolymers incorporating this compound are not found in the reviewed sources.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing well-defined copolymers with specific architectures like block, gradient, or star copolymers. These techniques allow for precise control over molecular weight, polydispersity, and chain composition, which in turn dictates the final material properties.

However, the application of these advanced polymerization strategies to this compound has not been documented in the accessible scientific literature. Consequently, there are no detailed research findings, experimental parameters, or data tables available that would describe the synthesis and characterization of copolymers based on this specific monomer. Information regarding its reactivity ratios with other common monomers, or the conditions required to create specific block copolymers, remains unaddressed in the searched scientific domain.

While one patent mentions this compound within a comprehensive list of potential acrylate monomers for the synthesis of multi-component dispersants, it does not provide any specific examples, experimental data, or discussion on how its inclusion affects the macromolecular structure or performance.

The absence of such fundamental research indicates that the exploration of this compound in the field of polymer chemistry is still in its nascent stages. Further research is required to establish the methodologies for tailoring the macromolecular architecture of its copolymers and to subsequently understand and exploit the unique properties these materials may offer.

Advanced Characterization Techniques for Poly 2 Hexylphenyl Acrylate and Its Copolymers

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of polymers. They provide information on the atomic and molecular level, confirming the identity of the polymer, elucidating its microstructure, and identifying functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of poly(2-hexylphenyl acrylate). Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed to gain a comprehensive understanding of the polymer's architecture. iupac.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of poly(this compound) provides information about the different types of protons present in the polymer structure. The broad and overlapping signals in the spectra of polymers necessitate the use of high-resolution instruments and advanced techniques for accurate interpretation. iupac.org Key proton resonances for poly(this compound) are expected in the following regions:

Aromatic Protons: Signals from the protons on the phenyl ring typically appear in the downfield region, approximately between 6.8 and 7.5 ppm.

Polymer Backbone Protons: The methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the acrylate (B77674) backbone resonate in the range of 1.5 to 2.5 ppm.

Side-Chain Protons: The protons of the hexyl group will appear in the upfield region. The methylene group attached to the phenyl ring (-Ar-CH₂-) would be around 2.6 ppm, while the other methylene groups of the hexyl chain would appear between 1.2 and 1.7 ppm. The terminal methyl (-CH₃) group protons are expected at approximately 0.9 ppm. The methylene group attached to the ester oxygen (-O-CH₂-) is expected around 3.9-4.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a wider chemical shift range and provides detailed information about the carbon skeleton of the polymer. For poly(this compound), characteristic signals would include:

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate around 174-176 ppm.

Aromatic Carbons: The carbons of the phenyl ring will show signals in the 120-150 ppm region.

Polymer Backbone Carbons: The methine and methylene carbons of the polymer backbone will appear in the range of 35-45 ppm.

Side-Chain Carbons: The carbons of the hexyl group and the methylene attached to the ester oxygen will resonate in the upfield region of the spectrum.

2D NMR Techniques: To resolve the complexities of the 1D spectra and to establish connectivity between different atoms, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. iupac.org

COSY: Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the polymer backbone and side chains.

HSQC: Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connectivity of the side chain to the polymer backbone and for assigning quaternary carbons. iupac.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Poly(this compound)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Polymer Backbone (-CH- and -CH₂-) | 1.5 - 2.5 | 35 - 45 |

| Ester Carbonyl (C=O) | - | 174 - 176 |

| Aromatic Carbons (C-Ar) | - | 120 - 150 |

| Aromatic Protons (H-Ar) | 6.8 - 7.5 | - |

| Hexyl Side Chain (-CH₂-) | 1.2 - 1.7 | 22 - 32 |

| Hexyl Side Chain (-CH₃) | ~0.9 | ~14 |

| Aryl-Attached Methylene (Ar-CH₂-) | ~2.6 | ~35 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in poly(this compound).

Infrared (IR) Spectroscopy: FTIR is particularly sensitive to polar functional groups. The IR spectrum of poly(this compound) would be dominated by a strong absorption band corresponding to the ester carbonyl group (C=O) stretch, typically found around 1730 cm⁻¹. spectroscopyonline.com Other characteristic peaks would include:

C-H Stretching: Aliphatic C-H stretching vibrations from the polymer backbone and the hexyl side chain are observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching may appear as weaker bands above 3000 cm⁻¹.

C-O Stretching: The C-O stretching of the ester group will show strong bands in the 1100-1300 cm⁻¹ region. spectroscopyonline.com

Aromatic C=C Stretching: The stretching of carbon-carbon bonds within the phenyl ring typically gives rise to a series of sharp bands in the 1450-1600 cm⁻¹ range. spectroscopyonline.com

Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted phenyl ring can be seen in the 700-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, making it an excellent technique for studying the polymer backbone and the aromatic side chains. semi.ac.cnazom.com Key Raman signals for poly(this compound) would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl ring, typically a strong and sharp peak around 1000 cm⁻¹, is a characteristic feature. rsc.org Other aromatic C=C stretching vibrations are also prominent.

C=C Backbone (Residual Monomer): The C=C stretching vibration of any unreacted acrylate monomer would appear around 1635 cm⁻¹, allowing for the monitoring of polymerization conversion. azom.com

C-C Backbone Stretching: The carbon-carbon single bond vibrations of the polymer backbone are also observable in the Raman spectrum.

Table 2: Key IR and Raman Bands for Poly(this compound)

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching |

| C=O (Ester) | ~1730 | ~1730 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching |

| C-O (Ester) | 1100 - 1300 | - | Stretching |

| Aromatic Ring | - | ~1000 | Breathing |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores, such as the phenyl group in poly(this compound). The aromatic ring in the 2-hexylphenyl side chain will absorb UV light, typically in the range of 250-280 nm.

This technique can also be employed to monitor the kinetics of the polymerization reaction. The acrylate monomer possesses a carbon-carbon double bond that is in conjugation with the carbonyl group, which results in a distinct UV absorption. As the polymerization proceeds, the C=C double bonds are consumed, leading to a decrease in the intensity of this absorption band. By monitoring this change over time, the rate of polymerization can be determined.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is highly effective for the analysis of synthetic polymers. rsc.org It allows for the determination of the absolute molecular weights of oligomers and provides valuable information about the polymer's structure, including the mass of the repeating monomer unit and the identity of the end groups. rsc.orgnih.gov

In a MALDI-TOF-MS analysis of poly(this compound), the resulting spectrum would show a series of peaks, each corresponding to a different polymer chain length (oligomer). The mass difference between adjacent peaks would correspond to the mass of the this compound monomer unit. By analyzing the m/z values of the peaks, the masses of the end groups, which are fragments from the initiator and terminating agents used in the polymerization, can be identified. researchgate.net This is particularly important for confirming the success of controlled polymerization techniques.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material (typically the top 1-10 nm). For poly(this compound) films or coatings, XPS can be used to:

Confirm Elemental Composition: XPS can verify the presence of carbon and oxygen, the main elements in the polymer.

Determine Chemical States: High-resolution scans of the C 1s and O 1s regions can distinguish between atoms in different chemical environments. For instance, the C 1s spectrum can be deconvoluted into components representing the aliphatic carbons, the aromatic carbons, the carbon singly bonded to oxygen (C-O), and the carbonyl carbon (O=C-O). casaxps.com Similarly, the O 1s spectrum can distinguish between the carbonyl oxygen (C=O) and the ether-type oxygen (C-O-C). casaxps.com

Analyze Surface Contamination or Modification: XPS is highly effective at detecting any surface contaminants or changes in surface chemistry due to treatments or degradation.

Table 3: Expected Binding Energies in XPS for Poly(this compound)

| Core Level | Chemical State | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C / C-H (Aliphatic/Aromatic) | ~284.8 |

| C-O | ~286.5 | |

| C=O | ~288.5 | |

| π-π* shake-up (Aromatic) | ~291.5 | |

| O 1s | C=O | ~532.0 |

| C-O | ~533.5 |

Molecular Weight and Distribution Analysis

The molecular weight and molecular weight distribution are critical parameters that significantly influence the physical and mechanical properties of a polymer.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC, also known as GPC, is the most common technique for determining the molecular weight distribution of polymers. ufl.eduspecificpolymers.comwikipedia.org This method separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column faster than smaller molecules. ufl.edu

By using a calibrated system with polymer standards (e.g., polystyrene or poly(methyl methacrylate)), the elution profile can be converted into a molecular weight distribution curve. ufl.edu From this curve, several important parameters can be calculated:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is typically achieved through controlled polymerization methods.

For poly(this compound), a suitable solvent such as tetrahydrofuran (B95107) (THF) would be used to dissolve the polymer before injection into the GPC system. The choice of columns and detectors (e.g., refractive index, UV-Vis) would be optimized for the specific polymer and solvent system. ufl.edu

Table 4: Molecular Weight Analysis by GPC/SEC

| Parameter | Description | Information Obtained |

|---|---|---|

| Number-Average Molecular Weight (Mₙ) | Total weight divided by the number of molecules. | Influences properties like colligative properties. |

| Weight-Average Molecular Weight (Mₙ) | Average weighted by the mass of the molecules. | Relates to properties like melt viscosity and toughness. |

| Polydispersity Index (PDI) | Mₙ / Mₙ | Indicates the breadth of the molecular weight distribution. |

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), a form of Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.org This method separates molecules based on their hydrodynamic volume in solution. paint.org As the polymer solution passes through a column packed with porous gel, larger molecules elute first because they are excluded from the pores, while smaller molecules penetrate the pores to varying degrees and elute later. paint.orgufl.edu

For poly(this compound) and its copolymers, GPC/SEC is crucial for quality control and for correlating polymer chain length with physical properties. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) are key parameters obtained from GPC analysis. wikipedia.org Tetrahydrofuran (THF) is a common eluent for acrylate polymers. ufl.eduresearchgate.net Calibration is typically performed using polystyrene standards to establish a relationship between elution volume and molecular weight. wikipedia.orgkpi.ua

| Parameter | Description | Typical Application for Poly(this compound) |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like glass transition temperature and viscosity. |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | Relates to mechanical properties such as tensile strength and toughness. |

| Dispersity (Đ) | A measure of the breadth of the molecular weight distribution. A value of 1 indicates a monodisperse polymer. | Indicates the uniformity of the polymer chains, which can affect processing and final material properties. |

This table is interactive. Click on the headers to learn more about each parameter.

High Performance Liquid Chromatography (HPLC) for Monomer Conversion and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. perkinelmer.com In the context of poly(this compound), HPLC is primarily employed to determine the purity of the this compound monomer and to monitor the conversion of the monomer during polymerization. perkinelmer.com This is critical as the purity of the monomer can significantly impact the properties of the resulting polymer. perkinelmer.com

Reverse-phase HPLC is a common mode used for this analysis, where a nonpolar stationary phase is used with a polar mobile phase. By injecting samples taken at different time intervals during polymerization, the decrease in monomer concentration can be tracked, allowing for the calculation of monomer conversion. A diode-array detector (DAD) can be used to monitor the elution of the monomer, often around a wavelength of 210 nm for acrylates. e3s-conferences.org

| Analytical Goal | HPLC Method | Key Findings |

| Monomer Purity | Reverse-phase HPLC with UV detection. | Identification and quantification of impurities in the this compound monomer stock. |

| Monomer Conversion | Time-course analysis of polymerization reaction mixture via reverse-phase HPLC. | Determination of the rate of polymerization and the final conversion percentage. |

This table is interactive. You can sort the data by clicking on the column headers.

Morphological and Supramolecular Characterization

The performance of polymeric materials is not only dependent on their molecular characteristics but also on their higher-order structure. The following techniques are used to investigate the surface and internal morphology of poly(this compound) and its copolymers.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface. bohrium.comcovalentmetrology.com It is an invaluable tool for characterizing the surface topography and nanoscale features of poly(this compound) films and coatings. covalentmetrology.com AFM can be operated in different modes, such as tapping mode, to minimize damage to the soft polymer surface. bohrium.com

AFM analysis can reveal information about surface roughness, phase separation in copolymers, and the dispersion of nanoparticles in nanocomposites. covalentmetrology.com For instance, in block copolymers containing poly(this compound), AFM can visualize the microphase-separated domains, providing insights into the self-assembly behavior of the polymer.

| Measurement | Information Obtained | Relevance to Poly(this compound) |

| Topography | 3D surface profile, surface roughness. | Important for applications where surface finish is critical, such as coatings and thin films. |

| Phase Imaging | Maps variations in material properties (e.g., adhesion, stiffness) across the surface. | Allows for the visualization of different components in copolymers or blends. |

| Nanoindentation | Measures nanomechanical properties like hardness and elastic modulus. researchgate.net | Provides information on the mechanical performance of the polymer at the nanoscale. researchgate.net |

This is an interactive table. Hover over the cells for more details.

Scanning Electron Microscopy (SEM) for Microstructure Visualization

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing images with high magnification and good depth of field. For poly(this compound) and its copolymers, SEM is used to visualize the microstructure, including the morphology of polymer blends, composites, and porous structures.

Prior to imaging, polymer samples often require a conductive coating (e.g., gold or carbon) to prevent charging effects from the electron beam. SEM can reveal details about the size and shape of particles, the distribution of different phases, and the presence of defects.

Transmission Electron Microscopy (TEM) for Internal Morphology and Nanocomposite Dispersion

Transmission Electron Microscopy (TEM) provides much higher resolution images than SEM by passing a beam of electrons through an ultra-thin specimen. kpi.ua TEM is essential for studying the internal morphology of poly(this compound) and its copolymers at the nanoscale. This includes visualizing the dispersion of nanofillers in nanocomposites, the morphology of core-shell particles, and the fine details of microphase-separated structures in block copolymers. kpi.ua

Sample preparation for TEM is critical and typically involves microtoming thin sections of the polymer. Staining with heavy metal compounds (e.g., osmium tetroxide or ruthenium tetroxide) may be necessary to enhance contrast between different phases in the polymer.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Nanophase Structures

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. intertek.com For semi-crystalline polymers, XRD can be used to determine the degree of crystallinity, identify the crystal structure, and measure the size of crystallites. units.itdiva-portal.org While many acrylate polymers are amorphous, the introduction of certain functionalities or copolymerization can induce crystallinity. An XRD pattern of a semi-crystalline polymer will show sharp diffraction peaks superimposed on a broad amorphous halo. youtube.com

Small-Angle X-ray Scattering (SAXS) is a related technique that probes structural features on a larger length scale, typically from 1 to 100 nanometers. nih.govresearchgate.net SAXS is particularly useful for characterizing the nanophase structures in block copolymers, polymer blends, and nanocomposites. spectroscopyonline.comuni-bayreuth.de For example, in a block copolymer of poly(this compound), SAXS can provide information about the size, shape, and spacing of the self-assembled microdomains. spectroscopyonline.com

| Technique | Information Provided | Application to Poly(this compound) |

| X-ray Diffraction (XRD) | Crystalline structure, degree of crystallinity, crystallite size. units.it | To determine if any crystalline order exists, for example, in stereoregular polymers or certain copolymers. |

| Small-Angle X-ray Scattering (SAXS) | Nanoscale structure, size and shape of particles or domains, inter-particle distances. nih.govspectroscopyonline.com | To characterize the morphology of block copolymers and the dispersion of fillers in nanocomposites. |

This interactive table allows you to compare the two techniques.

Thermal Analysis Techniques in Polymer Characterization

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are indispensable for characterizing polymeric materials, providing critical data on thermal transitions, stability, and degradation behavior. For a comprehensive understanding of a polymer like poly(this compound), techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental. They offer insights into the material's performance at different temperatures and its expected service life. sump4.compatsnap.comeag.com

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate how a polymer's properties change with temperature. hu-berlin.depressbooks.pub The method involves heating a sample and an inert reference material at a constant rate and measuring the difference in heat flow required to maintain both at the same temperature. hu-berlin.de This difference in heat flow provides information about thermal transitions within the polymer. pressbooks.pubscribd.com

For an amorphous polymer like poly(this compound) is expected to be, the most significant thermal event observed in a DSC thermogram is the glass transition temperature (T_g_). The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. scribd.comthermalsupport.comucsb.edu This transition appears as a step-like change in the heat flow signal on the DSC curve. scribd.comthermalsupport.com The T_g_ is a critical parameter as it often defines the upper-temperature limit for the practical application of the polymer. thermalsupport.com

The precise T_g_ value is influenced by the polymer's molecular structure, such as the flexibility of the polymer backbone and the size and nature of the side chains. nist.gov For polyacrylates, increasing the length of the alkyl side chain can affect the glass transition temperature. nist.gov

A typical DSC analysis for poly(this compound) would involve heating a small sample in a controlled atmosphere (e.g., nitrogen) at a specified heating rate, for instance, 10°C/min. hu-berlin.de The resulting thermogram would be analyzed to determine the midpoint of the step transition, which is reported as the T_g_. thermalsupport.com Should the polymer exhibit any crystalline domains, a melting peak (an endothermic event) would also be observed at a temperature above the T_g_. scribd.comucsb.edu

Table 1: Representative DSC Data for a Polyacrylate No experimental data is available for this compound. The table below is a template showing typical data obtained from a DSC measurement.

| Parameter | Value |

|---|---|

| Glass Transition Temperature (T_g_) | e.g., X °C |

| Melting Temperature (T_m_) | e.g., Y °C (if applicable) |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. sump4.comtorontech.com It is a primary method for determining the thermal stability of polymers and for studying their decomposition behavior. sump4.compatsnap.comtainstruments.com The output from a TGA experiment is a thermogram, which plots the percentage of initial mass remaining against temperature. xrfscientific.com

From the TGA curve, several key parameters can be determined for poly(this compound):

Onset of Decomposition (T_onset_): The temperature at which significant mass loss begins, indicating the start of thermal degradation. patsnap.comxrfscientific.com

Temperature of Maximum Decomposition Rate (T_max_): The temperature at which the rate of mass loss is highest, identified as the peak of the derivative of the TGA curve (DTG curve). patsnap.com

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of char. patsnap.comxrfscientific.com

In an inert atmosphere like nitrogen, polyacrylates typically degrade through mechanisms such as decarboxylation and the formation of monomers and alcohols. The thermal stability is influenced by the polymer's structure.

Furthermore, TGA is used to study the kinetics of thermal degradation. tainstruments.comnih.govmdpi.com By performing TGA experiments at multiple heating rates, model-free isoconversional methods can be applied to calculate the activation energy (E_a_) of the degradation process as a function of the extent of conversion. tainstruments.comtainstruments.comthermalsupport.com This kinetic analysis provides deeper insights into the degradation mechanism and can be used to predict the long-term thermal stability and lifetime of the polymer under various thermal conditions. tainstruments.comthermalsupport.com

Table 2: Representative TGA Data for a Polyacrylate No experimental data is available for this compound. The table below is a template showing typical data obtained from a TGA measurement.

| Parameter | Value |

|---|---|

| Onset Temperature (T_onset_) | e.g., A °C |

| Temperature at 10% Weight Loss (T_10%) | e.g., B °C |

| Temperature at 50% Weight Loss (T_50%) | e.g., C °C |

| Temperature of Maximum Decomposition Rate (T_max_) | e.g., D °C |

Theoretical and Computational Studies of 2 Hexylphenyl Acrylate Systems

Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations are instrumental in understanding the intrinsic properties of the 2-Hexylphenyl acrylate (B77674) monomer, which in turn govern its polymerization behavior. Methods such as Density Functional Theory (DFT) are employed to elucidate the electronic structure and reactivity of the monomer. scienceopen.com

The presence of the 2-hexylphenyl group significantly influences the electron distribution within the acrylate moiety. The phenyl ring, being an aromatic system, can donate electron density to the acrylate's double bond and carbonyl group through resonance (+M effect), while its sp² hybridized carbons exert an inductively withdrawing effect (-I effect). wikipedia.org The hexyl group, being an alkyl chain, is electron-donating (+I effect), further modifying the electronic environment of the phenyl ring.

These electronic effects have a direct impact on the reactivity of the vinyl group. The electron density at the β-carbon of the acrylate double bond is a key indicator of its susceptibility to radical attack during polymerization. Theoretical calculations can quantify this through population analysis and visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Calculated Electronic Properties of Acrylate Monomers (Illustrative Data)

| Monomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Methyl Acrylate | -7.5 | -0.8 | 6.7 | 1.8 |

| Phenyl Acrylate | -7.2 | -1.1 | 6.1 | 2.1 |

| 2-Hexylphenyl Acrylate | -7.1 | -1.2 | 5.9 | 2.3 |

The calculated HOMO-LUMO gap is a crucial parameter for predicting the chemical reactivity and stability of the monomer. A smaller gap generally suggests higher reactivity. The presence of the substituted phenyl ring in this compound is expected to lower the HOMO-LUMO gap compared to simpler alkyl acrylates, indicating a potentially higher reactivity. Furthermore, quantum chemical calculations can be used to determine the activation energies for various reaction pathways in free-radical polymerization, providing a theoretical basis for understanding the polymerization kinetics. mdpi.com

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational behavior of poly(this compound) chains and the nature of intermolecular interactions within the bulk polymer. researchgate.netmdpi.com These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the polymer's structure and behavior.

The bulky 2-hexylphenyl side group imposes significant steric hindrance, which restricts the rotational freedom of the polymer backbone. This leads to a more rigid and extended chain conformation compared to polyacrylates with smaller side groups. MD simulations can quantify this by calculating parameters such as the radius of gyration and end-to-end distance of the polymer chains.

Intermolecular interactions in poly(this compound) are dominated by van der Waals forces between the hexyl chains and π-π stacking interactions between the phenyl rings of adjacent side groups. These interactions play a crucial role in determining the packing of polymer chains and, consequently, the macroscopic properties of the material. MD simulations can provide detailed information about these interactions by analyzing the radial distribution functions between different atomic groups.

Table 2: Simulated Conformational and Interaction Parameters for Polyacrylates (Illustrative Data)

| Polymer | Radius of Gyration (Å) | End-to-End Distance (Å) | Interchain Phenyl-Phenyl Distance (Å) |

|---|---|---|---|

| Poly(methyl acrylate) | 15.2 | 30.1 | N/A |

| Poly(phenyl acrylate) | 18.5 | 36.8 | 4.5 |

| Poly(this compound) | 22.1 | 44.0 | 4.8 |

Note: The data in this table is illustrative and based on expected trends due to the increasing size and aromaticity of the side group. Specific MD simulation data for poly(this compound) is not available in the public domain.

The insights gained from MD simulations are crucial for understanding the structure-property relationships in poly(this compound). For instance, the restricted chain mobility and strong intermolecular interactions are expected to result in a higher glass transition temperature (Tg) compared to polyacrylates with more flexible side chains. researchgate.net

Kinetic Modeling of Polymerization Processes Incorporating Aromatic Effects

Kinetic modeling of the free-radical polymerization of this compound allows for the prediction of the reaction rate, monomer conversion, and molecular weight distribution of the resulting polymer. mdpi.com The presence of the aromatic phenyl group introduces specific effects that need to be incorporated into the kinetic model.